molecular formula C9H18B3I3 B14204092 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane CAS No. 826990-16-3

2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane

Katalognummer: B14204092
CAS-Nummer: 826990-16-3
Molekulargewicht: 539.4 g/mol
InChI-Schlüssel: WVPWLWRBFUAXHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane is a chemical compound known for its unique structure and properties. It consists of a boron-nitrogen ring with ethyl and iodine substituents.

Vorbereitungsmethoden

The synthesis of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves several steps. One common method includes the reaction of 2,4,6-triethyl-1,3,5-triazine with iodine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete substitution of the hydrogen atoms with iodine . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of iodine atoms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify target molecules, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its boron-nitrogen ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

826990-16-3

Molekularformel

C9H18B3I3

Molekulargewicht

539.4 g/mol

IUPAC-Name

2,4,6-triethyl-1,3,5-triiodo-1,3,5-triborinane

InChI

InChI=1S/C9H18B3I3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

WVPWLWRBFUAXHE-UHFFFAOYSA-N

Kanonische SMILES

B1(C(B(C(B(C1CC)I)CC)I)CC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.